molecular formula C8H9BrO2 B2769284 (s)-1-(4-Bromophenyl)-1,2-ethanediol CAS No. 160332-70-7

(s)-1-(4-Bromophenyl)-1,2-ethanediol

Cat. No. B2769284
M. Wt: 217.062
InChI Key: ZDPJGAWPRHNQHI-MRVPVSSYSA-N
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Description

(S)-1-(4-Bromophenyl)-1,2-ethanediol, also known as (S)-4-Bromo-1,2-phenylethandiol or (S)-BPE, is a chiral building block used in the synthesis of various pharmaceutical and biologically active compounds. It has a molecular formula of C8H9BrO2 and a molecular weight of 223.06 g/mol.

Scientific Research Applications

Polymer Science

In polymer science, (S)-1-(4-Bromophenyl)-1,2-ethanediol is utilized in the preparation of dendritic macromolecules. A novel convergent growth approach is employed to create topological macromolecules based on dendritic fragments, demonstrating the compound's role in developing hyperbranched polymers with controlled molecular architecture. This method allows for precise control over the placement of functional groups at the molecule's periphery, offering potential applications in material science and drug delivery systems (Hawker & Fréchet, 1990).

Asymmetric Synthesis

(S)-1-(4-Bromophenyl)-1,2-ethanediol serves as a chiral building block in organic synthesis. Its conversion to optically active forms by microbial biocatalysts, such as Candida parapsilosis, highlights its significance in asymmetric synthesis. The ability to produce S-1-phenyl-1,2-ethanediol with high optical purity and yield underlines the potential of biocatalytic methods for the preparation of enantiomerically pure compounds, which are crucial in pharmaceutical synthesis (Nie Yao, 2003).

Molecular Electronics

The application extends to molecular electronics, where aryl bromides, such as 4-bromophenyl tert-butyl sulfide, derived from (S)-1-(4-Bromophenyl)-1,2-ethanediol, act as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These molecular wires are critical for developing electronic devices at the molecular scale, showcasing the role of (S)-1-(4-Bromophenyl)-1,2-ethanediol in advancing nanotechnology and electronic materials (Stuhr-Hansen et al., 2005).

Safety And Hazards

As with any chemical, handling “(s)-1-(4-Bromophenyl)-1,2-ethanediol” would require appropriate safety precautions. The MSDS (Material Safety Data Sheet) for a similar compound, 3-Bromophenol , indicates that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed.

properties

IUPAC Name

(1S)-1-(4-bromophenyl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPJGAWPRHNQHI-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(4-bromophenyl)ethane-1,2-diol

CAS RN

160332-70-7
Record name (1S)-1-(4-bromophenyl)ethane-1,2-diol
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